molecular formula C15H14Cl2N4O B279722 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B279722
M. Wt: 337.2 g/mol
InChI Key: MINQMPYOSYSJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits unique biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which is essential for the progression of the cell cycle. By inhibiting this pathway, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to modulate the immune system by increasing the production of cytokines and chemokines that are involved in the immune response. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments include its ability to selectively target specific signaling pathways involved in cell proliferation and survival. Additionally, this compound exhibits unique biochemical and physiological effects that make it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the study of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide. One potential direction is the development of new drugs that target specific signaling pathways involved in cancer cell growth and survival. Additionally, this compound could be studied for its potential applications in the treatment of neurodegenerative diseases and autoimmune disorders. Further research is also needed to explore the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the preparation of 5-chloroindole-2-carboxylic acid, which is then reacted with ethyl chloroformate to form ethyl 5-chloroindole-2-carboxylate. This intermediate is then reacted with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid to form the final product.

Scientific Research Applications

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to modulate the immune system.

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2N4O/c1-2-21-8-12(17)14(20-21)15(22)18-7-11-6-9-5-10(16)3-4-13(9)19-11/h3-6,8,19H,2,7H2,1H3,(H,18,22)

InChI Key

MINQMPYOSYSJQC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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